
1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a novel process for synthesizing ®-1-(naphthalene-1-yl) ethylamine involves taking 1-acetonaphthone as an initial raw material, performing asymmetric hydrogenation reduction to obtain (S)-1-(naphthalene-1-yl) ethanol .Scientific Research Applications
Biological Activities
Naphthalene derivatives, such as “1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid”, have shown a wide range of biological activities. They have been found to exhibit antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation properties . These properties make them potent lead compounds for medicinal chemistry research .
Drug Development
Several naphthalene-containing drugs are available, such as nafacillin, naftifine, tolnaftate, terbinafine, etc . These drugs play a vital role in the control of microbial infection . The compound “1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially be used in the development of new drugs due to its naphthalene structure.
Hydrogel Formation
Low-Molecular-Weight Hydrogels (LMWHs) can be synthesized from small molecules that form entangled aggregates via different types of noncovalent interactions . Given the molecular structure of “1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid”, it could potentially be used in the synthesis of LMWHs.
Drug Delivery Systems
Smart LMWHs demonstrate responsiveness to external stimuli, such as light, temperature, enzymes, or pH . This makes them ideally adapted for various controlled drug delivery applications . The compound “1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially be used in the development of these smart LMWHs.
Tissue Engineering and Cell Culture
LMWHs have been extensively employed in different biomedical applications, including tissue engineering and cell culture . The compound “1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially be used in these applications due to its potential to form LMWHs.
Wound Healing
LMWHs are also used in wound healing applications . The compound “1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially be used in the development of wound healing materials due to its potential to form LMWHs.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-9-17(16-15-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYHFTMDJWZUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





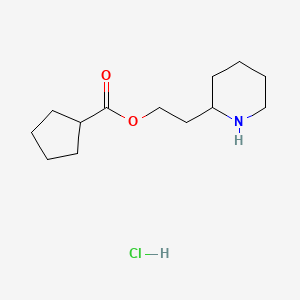
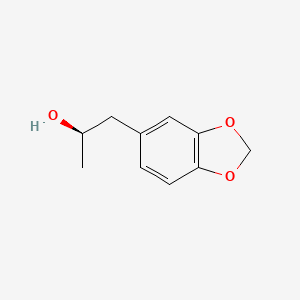

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)
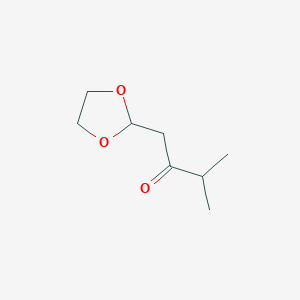
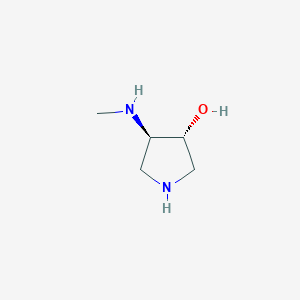
![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)
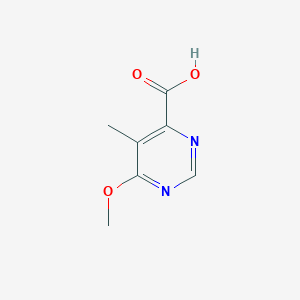

![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)
![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)